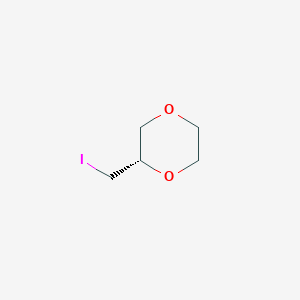

(S)-2-(iodomethyl)-1,4-dioxane

Description

Significance of Chiral Cyclic Ethers in Advanced Synthetic Methodologies

Chiral cyclic ethers, including tetrahydrofurans (THFs), tetrahydropyrans (THPs), and oxetanes, are fundamental structural units found in a vast array of biologically active natural products like polyether antibiotics and acetogenins. nih.govmdpi.com The stereoselective synthesis of these cyclic ethers is a critical challenge and a testament to the advancement of synthetic methodologies. nih.gov Techniques such as the enantioselective desymmetrization of prochiral oxetanes and the intramolecular ring-opening of epoxides have been developed to create these chiral heterocycles with high precision. researchgate.net The development of methods for the construction of medium-sized cyclic ethers is also an active area of research, driven by their presence in marine natural products. acs.org The ability to control the stereochemistry of these cyclic ether systems is paramount for achieving the desired biological activity in target molecules. nih.gov

Overview of 1,4-Dioxane (B91453) Scaffolds as Chirality Inducers and Transfer Agents

The 1,4-dioxane scaffold serves as a valuable framework in asymmetric synthesis, acting as both a chirality inducer and a transfer agent. mdpi.comub.edu Chiral ligands incorporating a 1,4-dioxane backbone have been successfully employed in asymmetric hydrogenation reactions, leading to the formation of chiral amines and amino alcohols with high enantioselectivity. acs.org The rigidity and specific conformation of the 1,4-dioxane ring play a crucial role in stabilizing the transition state of these reactions, thereby enabling efficient transfer of chirality from the catalyst to the substrate. acs.org Furthermore, the 1,4-dioxane motif is a key structural component in the development of novel therapeutic agents, such as M₃ muscarinic receptor antagonists, where its stereochemistry significantly influences pharmacological activity. nih.gov

Chemical and Physical Properties of (S)-2-(iodomethyl)-1,4-dioxane

The compound this compound possesses a unique set of properties that make it a valuable reagent in organic synthesis. A summary of its key chemical and physical data is presented below.

| Property | Value |

| IUPAC Name | (2S)-2-(iodomethyl)-1,4-dioxane |

| CAS Number | 861852-09-7 fluorochem.co.uk |

| Molecular Formula | C₅H₉IO₂ synchem.de |

| Molecular Weight | 228.03 g/mol synchem.de |

| Appearance | Light yellow oil nih.gov |

| Purity | 98% fluorochem.co.uk |

Synthesis and Reactivity

The synthesis and subsequent chemical transformations of this compound are central to its utility as a chiral building block.

Synthesis of this compound

A common laboratory-scale synthesis of this compound starts from the corresponding chiral alcohol, (S)-2-(hydroxymethyl)-1,4-dioxane. nih.gov This precursor is then converted to the target iodinated compound using a combination of triphenylphosphine (B44618), iodine, and imidazole (B134444) in a suitable solvent mixture like toluene (B28343) and tetrahydrofuran. nih.gov This method provides the desired product in high yield. nih.gov

The precursor, (S)-2-(hydroxymethyl)-1,4-dioxane, can be prepared from (S)-3-(2-chloroethoxy)-1,2-epoxypropane. nih.gov

Chemical Reactivity and Transformations

The primary mode of reactivity for this compound involves the iodomethyl group. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at this position. For instance, it can react with the lithiated anion of 1,3-dithiane (B146892) to form a new carbon-carbon bond. nih.gov

Similar iodinated dioxane derivatives can undergo substitution reactions with nucleophiles such as amines and thiols. They can also participate in reduction reactions to remove the iodine and oxidation reactions to form aldehydes.

Applications in Asymmetric Synthesis

The chiral nature of this compound makes it a valuable tool in the field of asymmetric synthesis.

Role as a Chiral Building Block

This compound serves as a versatile chiral building block for the synthesis of more complex enantiomerically pure molecules. Its pre-defined stereocenter allows for the construction of target molecules with specific three-dimensional arrangements. This is particularly important in the synthesis of pharmaceutical compounds and other biologically active molecules where stereochemistry is critical for function. For example, derivatives of chiral 1,4-dioxanes have been used in the synthesis of antiviral agents and homo-N-nucleoside analogs. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9IO2 |

|---|---|

Molecular Weight |

228.03 g/mol |

IUPAC Name |

(2S)-2-(iodomethyl)-1,4-dioxane |

InChI |

InChI=1S/C5H9IO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2/t5-/m1/s1 |

InChI Key |

WWQGIZUTLRNTBG-RXMQYKEDSA-N |

Isomeric SMILES |

C1CO[C@@H](CO1)CI |

Canonical SMILES |

C1COC(CO1)CI |

Origin of Product |

United States |

Stereochemical Aspects and Mechanistic Elucidation of S 2 Iodomethyl 1,4 Dioxane Transformations

Conformational Analysis of the 1,4-Dioxane (B91453) Ring in Iodomethyl Derivatives

The 1,4-dioxane ring is not planar and typically exists in a chair conformation to minimize steric strain. However, other conformations, such as the twist-boat, are also possible and can be energetically accessible. The presence of a substituent, such as an iodomethyl group at the C2 position, significantly influences the conformational equilibrium of the ring.

Ab initio molecular orbital theory studies have shown that for unsubstituted 1,4-dioxane, the chair conformation is the most stable, followed by two twist-boat conformations. acs.org The transition state connecting these conformations is a half-chair structure. acs.org For substituted dioxanes, the energetic preference for a particular conformation depends on the nature and position of the substituent. Quantum-chemical studies on 5-substituted 1,3-dioxanes have revealed that both equatorial and axial chair conformers exist, with distinct pathways for their isomerization. researchgate.net

In the case of (S)-2-(iodomethyl)-1,4-dioxane, the bulky iodomethyl group will have a preference for the equatorial position to minimize steric interactions with the axial hydrogens on the ring. This preference dictates the dominant conformation of the molecule and, consequently, the accessibility of different reactive sites. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the relative energies of different conformers and the energy barriers for interconversion between them.

A comparative investigation of the chair, 1,4-twist-boat, and 2,5-twist-boat conformations of 1,4-dioxane in a microsolvation environment has shown that the chair conformation generally has the lowest relative energy. cost-cosy.eu However, the presence of hydrogen bonding can favor the 2,5-twisted-boat conformation, indicating that the solvent environment can play a crucial role in determining the conformational landscape of dioxane derivatives. cost-cosy.eu

Stereochemical Control in Reactions Involving the Iodomethyl Group

The chiral center at the C2 position of this compound plays a pivotal role in directing the stereochemical outcome of reactions involving the iodomethyl group. This control is a fundamental aspect of asymmetric synthesis, where the goal is to selectively produce a desired stereoisomer. fiveable.me

Influence of the Chiral Center on Reaction Stereoselectivity

The stereoselectivity of a reaction is determined by the relative energy of the transition states leading to different stereoisomeric products. nih.gov In reactions of this compound, the chiral center influences the facial selectivity of attack by incoming reagents. The pre-existing stereochemistry of the dioxane ring creates a chiral environment that can favor the formation of one stereoisomer over another.

For instance, in nucleophilic substitution reactions at the iodomethyl group, the nucleophile will approach from a trajectory that minimizes steric hindrance from the dioxane ring. The preferred conformation of the ring, with the iodomethyl group in the equatorial position, will dictate the most likely angle of attack, leading to a specific stereochemical outcome. Computational modeling of transition states can help to rationalize and predict the observed stereoselectivity by identifying the lowest energy pathways. acs.org

Diastereoselectivity in Nucleophilic Substitutions and Rearrangements

When a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the resulting stereoisomers are diastereomers. The selective formation of one diastereomer over another is known as diastereoselectivity. In nucleophilic substitutions of this compound, the introduction of a new substituent can lead to the formation of diastereomeric products.

The inherent chirality of the starting material can lead to a preference for the formation of one diastereomer. This is because the transition states leading to the different diastereomers are themselves diastereomeric and thus have different energies. The difference in activation energies for the formation of the two diastereomers will determine the diastereomeric ratio of the products.

Rearrangement reactions involving this compound can also exhibit high levels of diastereoselectivity. The stereochemistry of the migrating group and the migration terminus are often controlled by the conformation of the dioxane ring and the stereoelectronic requirements of the reaction mechanism.

Computational Studies on Reaction Mechanisms and Stereocontrol

Computational chemistry has become an indispensable tool for understanding the mechanisms of chemical reactions and the origins of stereoselectivity. nih.gov Techniques such as Density Functional Theory (DFT) provide a powerful means to investigate the electronic structure and energetics of molecules, including transition states and intermediates. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Stereoisomer Energetics

DFT calculations can be used to determine the relative stabilities of different stereoisomers of this compound and its reaction products. By calculating the ground-state energies of the various conformers of each stereoisomer, it is possible to predict their relative populations at equilibrium.

These calculations are crucial for understanding the thermodynamic control of a reaction, where the product distribution is determined by the relative energies of the products. For example, DFT calculations can predict whether the cis or trans diastereomer of a substituted dioxane is more stable, providing insight into the likely outcome of a reaction under thermodynamic conditions.

Below is a hypothetical data table illustrating the kind of information that can be obtained from DFT calculations on the relative energies of different conformers of a substituted 1,4-dioxane.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Chair (Equatorial) | B3LYP/6-31G | 0.00 |

| Chair (Axial) | B3LYP/6-31G | 2.50 |

| Twist-Boat | B3LYP/6-31G* | 5.80 |

This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

Investigation of Transition States in Asymmetric Catalysis Relevant to Dioxane Formation

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules, including substituted 1,4-dioxanes. nih.gov Understanding the structure and energetics of the transition states in these catalytic reactions is key to designing more efficient and selective catalysts. iitb.ac.in

DFT calculations can be used to model the transition states of reactions involved in the formation of the 1,4-dioxane ring. By comparing the energies of the transition states leading to the (S) and (R) enantiomers, it is possible to predict the enantiomeric excess that can be achieved with a particular catalyst.

These computational studies can provide detailed insights into the non-covalent interactions, such as hydrogen bonding and steric repulsion, that govern the stereochemical outcome of the reaction. nih.gov This information is invaluable for the rational design of new catalysts with improved stereoselectivity.

The following is an example of a data table that could be generated from computational studies on the transition states for the formation of a chiral dioxane.

| Transition State | Catalyst | ΔG‡ (kcal/mol) | Predicted ee (%) |

| TS-(S) | Catalyst A | 15.2 | 95 |

| TS-(R) | Catalyst A | 17.0 | |

| TS-(S) | Catalyst B | 16.5 | 80 |

| TS-(R) | Catalyst B | 17.5 |

This table is for illustrative purposes and does not represent actual experimental or calculated data.

Theoretical Studies on Chiral Recognition Phenomena and Solvent Effects

Theoretical and computational chemistry provide powerful tools for understanding the nuanced intermolecular interactions that govern the stereochemical transformations of chiral molecules like this compound. These methods allow for the detailed exploration of chiral recognition mechanisms and the significant influence of solvent environments on these processes. While specific theoretical studies on this compound are not extensively available in the current body of literature, the principles and methodologies can be elucidated by examining studies on analogous chiral molecules containing the 1,4-dioxane scaffold and other chiral ethers.

Chiral Recognition Phenomena

Chiral recognition is fundamentally a process of diastereomeric differentiation, where a chiral molecule selectively interacts with one enantiomer of another chiral species over the other. This selectivity is dictated by the three-dimensional arrangement of atoms and the resulting non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. Theoretical models are crucial in dissecting these complex interactions.

Computational approaches, including molecular mechanics, density functional theory (DFT), and ab initio methods, are employed to model the interactions between a chiral host and a chiral guest molecule. For a molecule like this compound, theoretical studies would typically involve modeling its interaction with a chiral selector, such as a chiral stationary phase used in chromatography or a chiral catalyst. The goal of these simulations is to calculate the binding energies of the diastereomeric complexes formed between the (S)-enantiomer and the R- and S-enantiomers of the interacting chiral molecule. A significant difference in binding energy would indicate a high degree of chiral recognition.

For instance, studies on chiral 1,4-benzodioxane (B1196944) derivatives have shown that reversed enantioselectivity can occur at different biological receptors, highlighting the subtlety of these interactions which can be explored through computational docking and molecular dynamics simulations. These studies reveal that slight changes in the stereochemistry and the nature of substituents can dramatically alter the binding affinity and selectivity.

Illustrative Interaction Energies for Diastereomeric Complexation

The following table provides hypothetical interaction energy data for the complexation of this compound with a generic chiral selector, illustrating the kind of results obtained from computational studies.

| Chiral Selector Enantiomer | Interaction Energy (kcal/mol) | Predominant Non-covalent Interactions |

| R-Selector | -7.5 | Hydrogen bonding, Halogen bonding |

| S-Selector | -5.2 | Dipole-dipole, van der Waals |

Disclaimer: The data presented in this table is illustrative and based on typical values found in computational studies of chiral recognition for analogous systems. Specific experimental or theoretical data for this compound is not available in the provided search results.

Solvent Effects

The solvent environment can profoundly impact the stereochemical outcome of reactions and the stability of chiral conformers. Theoretical models, particularly those employing continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in molecular dynamics simulations, are instrumental in understanding these effects.

For this compound, the polarity of the solvent would influence the conformational equilibrium of the 1,4-dioxane ring. The chair conformation is generally the most stable for 1,4-dioxane, but the presence of a bulky and polar iodomethyl substituent at a chiral center can lead to a more complex conformational landscape. Theoretical calculations can predict the relative energies of different conformers in various solvents.

Solvents can also mediate the interactions involved in chiral recognition. In polar solvents, solute-solvent interactions may compete with the solute-solute interactions necessary for chiral discrimination, potentially reducing the enantioselectivity. Conversely, non-polar solvents may enhance these interactions. Computational studies can quantify these effects by calculating the free energy of solvation for the individual enantiomers and their diastereomeric complexes.

Hypothetical Conformational Analysis in Different Solvents

This table illustrates the potential influence of solvent polarity on the conformational preference of the iodomethyl group in this compound, as could be predicted by theoretical calculations.

| Solvent | Dielectric Constant | Predicted Dominant Conformer (Iodomethyl Group) | Relative Population (%) |

| Cyclohexane | 2.0 | Axial | 65 |

| Dichloromethane | 9.1 | Equatorial | 55 |

| Methanol | 32.7 | Equatorial | 70 |

Disclaimer: This data is hypothetical and intended to illustrate the principles of solvent effects on conformational equilibrium. It is derived from general principles and studies on substituted dioxanes, not from specific computational data for this compound.

Synthetic Utility of S 2 Iodomethyl 1,4 Dioxane As a Chiral Building Block

Application in the Enantioselective Construction of Complex Molecular Architectures

The inherent chirality and structural features of (S)-2-(Iodomethyl)-1,4-dioxane have been leveraged by synthetic chemists to achieve high levels of stereocontrol in the synthesis of complex molecules. The dioxane ring often acts as a conformational anchor or a bioisosteric replacement for other cyclic systems, while the iodomethyl group serves as a key handle for introducing a variety of substituents through nucleophilic displacement reactions.

This compound is a key starting material for the synthesis of enantiomerically pure heterocyclic compounds. nih.govenamine.net The defined stereochemistry at the C2 position of the dioxane ring is effectively transferred to the new stereocenters of the target heterocycles.

One prominent application is in the synthesis of chiral morpholine (B109124) derivatives. By reacting this compound with a primary amine, the iodine is displaced, and subsequent intramolecular cyclization can be induced to form the morpholine ring system. This strategy provides a reliable route to substituted morpholines, which are prevalent motifs in many biologically active compounds and pharmaceuticals.

Furthermore, this building block is used in the preparation of more complex, fused, and spirocyclic heterocyclic systems. enamine.net The iodomethyl group allows for initial coupling with a suitable nucleophile, and subsequent reactions can be orchestrated to construct additional rings onto the dioxane framework. These strategies are crucial in medicinal chemistry for creating novel three-dimensional scaffolds. enamine.net

The 1,4-dioxane (B91453) ring of this compound serves as an effective mimic for the furanose or pyranose rings found in natural carbohydrates. This structural analogy has been exploited in the synthesis of various carbohydrate mimics and nucleoside analogs, which are important tools for studying biological processes and for the development of therapeutic agents.

In the synthesis of homo-N-nucleoside analogs, the dioxane unit replaces the sugar moiety. The synthesis typically involves the alkylation of a nucleobase (such as purines or pyrimidines) with this compound. The nitrogen atom of the nucleobase acts as the nucleophile, displacing the iodide to form a stable C-N bond. This approach allows for the creation of a library of analogs where the flexible and metabolically susceptible glycosidic bond of natural nucleosides is replaced by a more robust carbon-nitrogen linkage, often leading to enhanced biological stability.

These analogs are valuable for probing the binding sites of enzymes and receptors involved in nucleic acid metabolism. The specific stereochemistry of the (S)-isomer is crucial for ensuring the correct spatial orientation of the nucleobase and the dioxane ring, mimicking the natural D-ribose configuration.

The C2 symmetry and defined stereochemistry of molecules derived from this compound make it an attractive scaffold for the design of chiral ligands used in asymmetric catalysis. The synthesis of these ligands often involves the displacement of the iodide with nucleophilic groups capable of coordinating to metal centers, such as phosphines, amines, or thiols.

For example, reaction with lithium diphenylphosphide (LiPPh₂) can introduce a phosphine (B1218219) group, which can then be used to create monodentate or bidentate phosphine ligands. By dimerizing the dioxane-phosphine unit, C2-symmetric bidentate ligands can be synthesized. These ligands are instrumental in a variety of transition-metal-catalyzed reactions, including asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions, where they can induce high levels of enantioselectivity in the products.

The rigid dioxane framework helps to create a well-defined chiral environment around the metal center, which is essential for effective stereochemical communication during the catalytic cycle. The modularity of the synthesis allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance for specific reactions.

Functional Group Transformations Involving the Iodomethyl Moiety

The primary reactivity of this compound is centered on the iodomethyl group. As a primary iodide, it is an excellent electrophile for SN2 reactions with a wide range of nucleophiles, allowing for the straightforward introduction of diverse functional groups while retaining the stereochemical integrity of the chiral center.

The formation of new carbon-carbon bonds is fundamental to the construction of complex molecular skeletons. This compound readily participates in such reactions with various carbon-based nucleophiles.

Organocuprates, such as lithium dialkylcuprates (R₂CuLi), are soft nucleophiles that efficiently displace the iodide to form a new C-C bond. This reaction is highly reliable for extending the carbon chain at the C2 position of the dioxane ring. Similarly, stabilized carbanions, like those derived from malonic esters or β-ketoesters, can be alkylated with this compound in the presence of a suitable base. This provides a pathway to introduce functionalized side chains that can be further elaborated.

Below is a table summarizing representative C-C bond forming reactions.

| Nucleophile | Reagent Example | Product Type |

| Organocuprate | (CH₃)₂CuLi | 2-Ethyl-1,4-dioxane derivative |

| Enolate | Sodium diethyl malonate | Diethyl 2-(( (S)-1,4-dioxan-2-yl)methyl)malonate |

| Cyanide | Sodium Cyanide (NaCN) | (S)-2-(1,4-dioxan-2-yl)acetonitrile |

| Acetylide | Lithium phenylacetylide | (S)-2-(3-phenylprop-2-yn-1-yl)-1,4-dioxane |

This table is illustrative and represents general reaction types.

The iodomethyl group is highly susceptible to displacement by heteroatom nucleophiles, making etherification and alkylation of amines and thiols common and efficient transformations.

Alkoxides, generated from alcohols and a base (e.g., sodium hydride), react smoothly with this compound to form ethers. This Williamson ether synthesis is a high-yielding reaction that can be used to attach the chiral dioxane moiety to other molecules, including complex natural products or polymer backbones. Phenoxides also react readily to form aryl ethers.

Primary and secondary amines, as well as anilines, can be alkylated to produce the corresponding secondary or tertiary amines. This reaction is fundamental for building nitrogen-containing heterocycles or for attaching the chiral fragment to amine-containing biomolecules. Similarly, thiolates (RS⁻) efficiently displace the iodide to form thioethers (sulfides), providing access to sulfur-containing analogs.

The following table provides examples of these functional group transformations.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium ethoxide (NaOEt) | (S)-2-(ethoxymethyl)-1,4-dioxane |

| Phenoxide | Sodium phenoxide (NaOPh) | (S)-2-(phenoxymethyl)-1,4-dioxane |

| Amine | Benzylamine (BnNH₂) | N-(( (S)-1,4-dioxan-2-yl)methyl)benzylamine |

| Thiolate | Sodium thiophenoxide (NaSPh) | (S)-2-((phenylthio)methyl)-1,4-dioxane |

This table is illustrative and represents general reaction types.

Radical Cyclization Strategies

While the iodomethyl group in this compound is a prime candidate for initiating radical reactions, specific examples of its application in radical cyclization strategies are not extensively documented in readily available literature. In principle, the generation of a primary radical at the methylene (B1212753) carbon via homolytic cleavage of the carbon-iodine bond can be achieved using standard radical initiators such as tri-n-butyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN), or through photoredox catalysis.

Once formed, this radical could participate in intramolecular cyclization reactions with a suitably positioned unsaturated moiety (e.g., an alkene, alkyne, or allene) tethered to the 1,4-dioxane scaffold or a substituent. The stereochemistry of the C2 position of the dioxane ring would be expected to influence the facial selectivity of the radical addition to the unsaturation, potentially leading to the formation of new stereogenic centers with a degree of diastereoselectivity. The success of such cyclizations would depend on the length and conformational flexibility of the tether connecting the radical and the acceptor.

A hypothetical reaction scheme is presented below to illustrate this potential application.

| Reactant | Radical Initiator | Acceptor Moiety | Potential Product |

| This compound derivative with a tethered alkene | Bu₃SnH, AIBN | Alkene | Cyclized product with a new C-C bond and potentially new stereocenters |

Table 1: Hypothetical Radical Cyclization Strategy

Detailed research specifically demonstrating these cyclization strategies with this compound is an area ripe for exploration.

Derivatization of the 1,4-Dioxane Ring for Expanded Synthetic Scope

The 1,4-dioxane ring of this compound can be further functionalized to introduce additional complexity and to modulate the reactivity and selectivity of subsequent transformations.

Introduction of Additional Stereogenic Centers

The synthesis of substituted 2-(iodomethyl)-1,4-dioxanes can be achieved through methods such as the iodocyclization of 2-(allyloxy)ethanols. This approach can generate diastereomeric mixtures of 6-alkyl-2-(iodomethyl)-1,4-dioxanes. For instance, the iodocyclization of 2-(allyloxy)ethanols, synthesized from the reaction of alkyloxiranes and allyl alcohol, using mercury(II) acetate (B1210297) followed by iodine/potassium iodide, yields a mixture of cis and trans diastereomers of 6-alkyl-2-(iodomethyl)-1,4-dioxanes. These diastereomers can often be separated by chromatographic techniques, providing access to 1,4-dioxanes with multiple, defined stereocenters.

Table 2: Diastereoselective Synthesis of Substituted 2-(Iodomethyl)-1,4-dioxanes via Iodocyclization

| Alkyloxirane Precursor | Allyl Alcohol | Reagents | Products (cis/trans ratio) |

|---|---|---|---|

| Ethyloxirane | Allyl alcohol | 1. Hg(OAc)₂; 2. I₂/KI | cis- and trans-6-Ethyl-2-(iodomethyl)-1,4-dioxane |

This methodology allows for the introduction of a new stereogenic center at the C6 position of the 1,4-dioxane ring, expanding the chiral pool of building blocks derived from this scaffold.

Modifications to Influence Reactivity and Selectivity

The substituents on the 1,4-dioxane ring can exert significant steric and electronic effects, thereby influencing the reactivity of the iodomethyl group and the stereochemical outcome of subsequent reactions. For example, the presence of a bulky substituent at the C6 position can direct the approach of incoming reagents to the iodomethyl group, leading to enhanced stereoselectivity in nucleophilic substitution reactions.

Furthermore, the derivatization of the iodomethyl group itself is a common strategy to expand the synthetic utility of this chiral building block. The iodide is an excellent leaving group, readily displaced by a wide range of nucleophiles. For instance, amination of 2-(iodomethyl)-1,4-dioxane (B1302964) derivatives with dimethylamine, followed by quaternization, has been employed in the synthesis of muscarinic acetylcholine (B1216132) receptor (mAChR) agonists.

Table 3: Derivatization of the Iodomethyl Group

| Starting Material | Reagents | Product | Application |

|---|

These modifications, both on the dioxane ring and at the iodomethyl position, significantly broaden the synthetic scope of this compound, allowing for its incorporation into a diverse array of complex target molecules.

Advanced Spectroscopic Characterization and Chiroptical Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic molecules, including the stereochemical arrangement of atoms. In chiral molecules, the chemical environment of diastereotopic protons can differ, leading to distinct signals in the ¹H NMR spectrum. This phenomenon is foundational for the stereochemical analysis of compounds like (S)-2-(iodomethyl)-1,4-dioxane.

In instances where diastereomers of a compound are present, high-resolution NMR spectroscopy allows for their differentiation and quantification. The distinct spatial arrangement of atoms in diastereomers results in variations in the chemical shifts and coupling constants of corresponding nuclei. For a molecule containing a chiral center, such as 2-(iodomethyl)-1,4-dioxane (B1302964), the protons of a CH₂ group can become diastereotopic if the molecule is chiral. This means they are in chemically non-equivalent environments and will exhibit different chemical shifts in the ¹H NMR spectrum.

Determining the enantiomeric excess (ee) of a chiral sample is crucial in asymmetric synthesis and pharmaceutical applications. Since enantiomers have identical NMR spectra in an achiral solvent, the use of a chiral auxiliary is necessary to induce diastereomeric environments that can be distinguished by NMR. Common methods include the use of chiral derivatizing agents (CDAs), chiral solvating agents (CSAs), or chiral lanthanide shift reagents.

For a compound like this compound, a chiral solvating agent, such as a chiral alcohol or a cyclodextrin, could be added to the NMR sample. The formation of transient diastereomeric complexes between the enantiomers and the CSA leads to separate signals for the (S) and (R) enantiomers in the NMR spectrum. The enantiomeric excess can then be calculated by integrating the corresponding signals. For example, the use of Pirkle's alcohol is a well-established method for resolving the signals of enantiomers in ¹H and ¹³C NMR spectra.

| Method | Principle | Advantages | Considerations |

| Chiral Derivatizing Agents (CDAs) | Covalent reaction of the analyte with a chiral agent to form diastereomers. | Large chemical shift differences are often observed. | The reaction must go to completion without kinetic resolution. The derivatizing agent may be difficult to remove. |

| Chiral Solvating Agents (CSAs) | Non-covalent interaction between the analyte and a chiral solvent or additive to form transient diastereomeric complexes. | The sample is not chemically altered and can be recovered. | Smaller chemical shift differences are typically observed, often requiring higher field magnets. |

| Chiral Lanthanide Shift Reagents | Formation of coordination complexes with the analyte, leading to large shifts in the NMR spectrum. | Can induce significant separation of enantiomeric signals. | Can cause line broadening. The analyte must have a suitable functional group for coordination. |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are instrumental in determining the absolute configuration of enantiomers.

The absolute configuration of a chiral molecule can be established by comparing experimentally measured chiroptical data with data calculated for a known configuration using quantum chemical methods. This approach has been successfully applied to determine the absolute configurations of various chiral molecules. For this compound, this would involve measuring the CD spectrum and comparing it to the spectrum predicted by computational models for the (S) enantiomer. A match between the experimental and calculated spectra would provide strong evidence for the assigned absolute configuration.

X-ray Diffraction Analysis for Solid-State Stereochemistry

X-ray diffraction analysis of a single crystal provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule.

For a chiral compound like this compound, successful growth of a single crystal suitable for X-ray diffraction would allow for the direct visualization of the arrangement of the iodomethyl group relative to the dioxane ring. The Flack parameter, derived from the crystallographic data, can be used to confidently determine the absolute configuration of the enantiomer present in the crystal. While specific crystallographic data for this compound is not widely published, this technique remains the gold standard for the definitive assignment of absolute stereochemistry.

Future Directions and Emerging Research Avenues for S 2 Iodomethyl 1,4 Dioxane

Development of Novel Catalytic Asymmetric Reactions Utilizing Iodomethyl Dioxane Substrates

The inherent chirality of (S)-2-(iodomethyl)-1,4-dioxane makes it an attractive precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The 1,4-dioxane (B91453) backbone can provide a rigid and well-defined steric environment, which is crucial for achieving high levels of stereocontrol in catalytic transformations.

Future research in this area is poised to explore the conversion of the iodomethyl group into a variety of catalytically active moieties. For instance, displacement of the iodide with phosphine (B1218219), amine, or thiol nucleophiles could yield a new class of P,N- or P,S-ligands. These ligands, once complexed with transition metals such as rhodium, palladium, or iridium, could be investigated for their efficacy in a range of asymmetric reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.

A key research objective will be to investigate the influence of the C2-symmetric 1,4-dioxane backbone on the catalytic activity and enantioselectivity. Studies on chiral C2-symmetric ligands with a 1,4-dioxane framework have already demonstrated their potential in asymmetric hydrogenation, suggesting that the conformational rigidity of the dioxane ring plays a significant role in achieving high enantiomeric excesses. nih.govacs.org By systematically modifying the substituents on the dioxane ring and the nature of the coordinating atoms, a library of ligands could be generated and screened for optimal performance in various catalytic processes.

Table 1: Potential Catalytic Applications for Ligands Derived from this compound

| Ligand Type | Potential Catalytic Reaction | Target Chiral Products |

| Chiral Phosphines | Asymmetric Hydrogenation | Chiral Alcohols, Amines, Carboxylic Acids |

| Chiral Amines | Asymmetric Aldol (B89426) Reactions | Chiral β-Hydroxy Carbonyls |

| Chiral Thioethers | Asymmetric Allylic Alkylation | Chiral Allylic Compounds |

| Chiral N-Heterocyclic Carbenes | Asymmetric Conjugate Additions | Chiral Michael Adducts |

Exploration of New Chemical Reactivity Profiles and Selectivities

Beyond its role as a ligand precursor, the unique structural features of this compound open up avenues for exploring novel chemical reactivity and selectivity. The primary iodide offers a reactive site for a plethora of nucleophilic substitution and coupling reactions, while the dioxane ring can influence the stereochemical outcome of these transformations.

Future investigations will likely focus on exploiting the reactivity of the C-I bond in concert with the chiral dioxane scaffold. For example, radical-mediated reactions initiated at the iodomethyl group could lead to the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. Furthermore, the development of organocatalytic transformations where the dioxane moiety acts as a chiral directing group is a fertile ground for research.

The stability of the 1,4-dioxane ring under various reaction conditions will be a critical aspect to explore. While generally robust, understanding its potential for ring-opening or rearrangement under specific catalytic cycles will be essential for expanding the synthetic utility of this building block. Researchers may also investigate the activation of the C-O bonds within the dioxane ring to achieve novel transformations, potentially leading to the synthesis of functionalized and stereochemically enriched acyclic compounds.

Table 2: Potential Transformations and Reactivity Studies for this compound

| Reaction Type | Potential Outcome | Research Focus |

| Nucleophilic Substitution | Introduction of diverse functional groups | Stereoretention vs. Inversion at the C2 position |

| Radical Cyclizations | Formation of novel chiral cyclic structures | Diastereoselectivity of ring closure |

| Organometallic Coupling Reactions | Synthesis of more complex chiral molecules | Compatibility with various catalytic systems |

| Ring-Opening Reactions | Access to functionalized acyclic chiral synthons | Selective C-O bond cleavage |

Bio-Inspired Synthesis and Potential for Chiral Scaffold Design

The structural motif of a chiral cyclic ether is prevalent in a wide array of natural products with significant biological activity. This compound represents a valuable starting material for the bio-inspired synthesis of natural product analogues and the design of novel chiral scaffolds for medicinal chemistry.

Future research will likely see the incorporation of the this compound unit into larger, more complex molecules that mimic the structures of bioactive natural products. The dioxane moiety can serve as a rigid, chiral core from which various pharmacophoric groups can be appended via transformations of the iodomethyl group. This approach could lead to the discovery of new therapeutic agents with improved potency and selectivity.

Furthermore, the chiral 1,4-dioxane framework itself can be utilized as a fundamental building block in the design of novel three-dimensional molecular scaffolds. By elaborating the structure through reactions at the iodomethyl position and potentially at other positions on the dioxane ring, libraries of diverse and stereochemically complex molecules can be generated. These scaffolds could then be screened for biological activity, providing a powerful platform for drug discovery. The synthesis of chiral macrocycles incorporating the dioxane unit is another promising direction, potentially leading to new host-guest systems or molecules with unique chiroptical properties.

Q & A

Q. What synthetic methodologies are recommended for (S)-2-(iodomethyl)-1,4-dioxane, and how can stereochemical integrity be validated?

- Methodological Answer : Synthesis of chiral dioxane derivatives typically involves nucleophilic substitution or ring-opening reactions. For introducing the iodomethyl group, alkylation of 1,4-dioxane precursors using iodomethane under controlled conditions (e.g., SN2 mechanisms) may be employed. Stereochemical control can be achieved using chiral catalysts or auxiliaries. Post-synthesis, stereochemical purity should be confirmed via:

- Chiral HPLC to resolve enantiomers.

- NMR spectroscopy (e.g., NOE experiments) to confirm spatial configuration.

- X-ray crystallography for absolute configuration determination, as demonstrated in structural studies of dioxane derivatives .

Q. Which analytical techniques are optimal for detecting this compound in environmental samples, and how are matrix interferences addressed?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatile derivatives; derivatization may enhance detectability.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Suitable for polar, non-volatile compounds. Use chiral columns (e.g., cyclodextrin-based) to distinguish enantiomers.

- Hydrodynamic Radius (Rh) Analysis : Reference 1,4-dioxane’s Rh (determined via diffusion coefficient ratios) to calibrate size-exclusion methods for related compounds .

- Interference Mitigation : Employ solid-phase extraction (SPE) with activated carbon or reverse-phase cartridges to isolate the compound from complex matrices .

Q. What factors govern the environmental persistence of this compound, and how can laboratory studies model natural attenuation?

- Methodological Answer : Persistence is influenced by:

- Co-contaminants : Chlorinated solvents (e.g., TCE) inhibit biodegradation by competing for microbial activity .

- Oxygen Levels : Aerobic conditions may enhance oxidation via hydroxyl radicals (•OH) generated in advanced oxidation processes (AOPs) .

- Laboratory Modeling : Simulate groundwater conditions using batch reactors with controlled redox states. Monitor degradation kinetics via:

- Total Organic Carbon (TOC) Analysis to track mineralization .

- Isotope-Labeling (e.g., ¹⁴C) to trace metabolic pathways .

Advanced Research Questions

Q. How should researchers design mechanistic studies to elucidate degradation pathways of this compound under UV/H₂O₂ treatment?

- Methodological Answer :

- Experimental Setup : Use a semi-batch UV reactor with adjustable H₂O₂ concentrations (e.g., 10–100 mM). Maintain pH 3–7 to optimize •OH generation .

- Intermediate Identification : Employ LC-MS/MS to detect aldehydes (e.g., formaldehyde) and organic acids (e.g., oxalic acid) as degradation byproducts .

- Kinetic Modeling : Apply pseudo-first-order kinetics to determine rate constants. Compare with 1,4-dioxane’s degradation rates (e.g., k = 1.2 × 10⁻³ s⁻¹ under UV/H₂O₂) .

- Table 1 : Key Degradation Intermediates and Their Detection Methods

| Intermediate | Detection Method | Reference |

|---|---|---|

| Formaldehyde | Derivatization + GC | |

| Glyoxylic acid | Ion Chromatography | |

| Iodoacetic acid | LC-MS/MS | (Hypothetical) |

Q. What strategies resolve discrepancies in reported biodegradation rates of 1,4-dioxane derivatives, and how can they apply to this compound?

- Methodological Answer :

- Controlled Variables : Standardize microbial consortia (e.g., Pseudonocardia dioxanivorans) and redox conditions (aerobic vs. anaerobic) to reduce variability .

- Statistical Analysis : Use linear discriminant analysis (LDA) to correlate degradation rates with environmental factors (e.g., dissolved oxygen, co-contaminant levels) .

- Meta-Analysis : Compare half-lives across studies (e.g., 1,4-dioxane’s median half-life = 31 months in groundwater) and adjust for structural differences (e.g., iodine’s electron-withdrawing effects) .

Q. How can oxidation efficiency and byproduct toxicity be balanced when treating this compound?

- Methodological Answer :

- Oxidation Optimization : Combine ozone (O₃) with H₂O₂ to enhance •OH yield. For example, O₃/H₂O₂ achieves >90% 1,4-dioxane removal at pH 7–9 .

- Byproduct Monitoring : Quantify iodinated byproducts (e.g., iodoform) using EPA Method 551.1. Assess toxicity via bioassays (e.g., Daphnia magna survival rates).

- Process Integration : Pre-treat with anaerobic biodegradation to reduce oxidant demand, then apply AOPs for residual mineralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.